2-(3-pyridinyloxy)-N-(tetrahydro-3-furanylmethyl)aniline
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Overview
Description
2-(3-pyridinyloxy)-N-(tetrahydro-3-furanylmethyl)aniline, also known as PFTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. PFTA is a small molecule that has been shown to have a variety of effects on biological systems, including anti-inflammatory, anti-tumor, and anti-viral activity. In
Mechanism of Action
The exact mechanism of action of 2-(3-pyridinyloxy)-N-(tetrahydro-3-furanylmethyl)aniline is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes involved in inflammation and cancer, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to reduce the replication of several viruses, including HIV and influenza.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-pyridinyloxy)-N-(tetrahydro-3-furanylmethyl)aniline in lab experiments is its relatively low cost and ease of synthesis. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on 2-(3-pyridinyloxy)-N-(tetrahydro-3-furanylmethyl)aniline. One area of interest is the development of this compound-based therapies for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of this compound-based therapies for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity concerns.
Synthesis Methods
The synthesis of 2-(3-pyridinyloxy)-N-(tetrahydro-3-furanylmethyl)aniline involves several steps, including the reaction of 2-chloronicotinic acid with tetrahydrofuran and sodium hydride, followed by the reaction of the resulting product with aniline. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
2-(3-pyridinyloxy)-N-(tetrahydro-3-furanylmethyl)aniline has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in various animal models of inflammation, including arthritis and colitis. This compound has also been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have anti-viral activity against several viruses, including HIV and influenza.
Properties
IUPAC Name |
N-(oxolan-3-ylmethyl)-2-pyridin-3-yloxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-6-16(20-14-4-3-8-17-11-14)15(5-1)18-10-13-7-9-19-12-13/h1-6,8,11,13,18H,7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOWVVOHEHWLTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CNC2=CC=CC=C2OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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